molecular formula C25H21FN2O4 B2765714 N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-63-0

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No.: B2765714
CAS No.: 1114835-63-0
M. Wt: 432.451
InChI Key: OGLGIQBEJUMXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS Number: 1114835-63-0) is a synthetically designed small molecule with a molecular formula of C 25 H 21 FN 2 O 4 and a molecular weight of 432.44 g/mol . This compound is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and strong receptor-binding potential . Its specific structure, which integrates a 2,5-dimethoxyphenyl acetamide group linked via an ether bridge to a 6-fluoro-2-phenylquinoline core, suggests potential for high affinity and selectivity in biochemical interactions, making it a valuable candidate for hit-to-lead optimization programs . The compound is characterized by several key physicochemical properties indicative of promising drug-like characteristics. It has a calculated logP (XLogP3) of 4.8, which suggests favorable membrane permeability . Its topological polar surface area (TPSA) is approximately 69.7 Å 2 , and it features seven rotatable bonds, offering conformational flexibility that can be critical for target engagement . These properties, combined with one hydrogen bond donor and six hydrogen bond acceptors, position this molecule within a desirable chemical space for preclinical research and development, particularly for investigating protein-ligand interactions and signal transduction pathways . Research Applications: This acetamide-quinoline derivative is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. It is intended for use by qualified scientific professionals in laboratory settings. Its primary research value lies in early-stage drug discovery, serving as a key chemical tool for high-throughput screening, target identification, and validation. Researchers can utilize it to probe biological mechanisms involving quinoline-sensitive pathways. It is also highly suitable for structure-activity relationship (SAR) studies, where modifications to the dimethoxyphenyl or quinoline groups can be explored to optimize potency and selectivity against specific biological targets .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-18-9-11-23(31-2)22(13-18)28-25(29)15-32-24-14-21(16-6-4-3-5-7-16)27-20-10-8-17(26)12-19(20)24/h3-14H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLGIQBEJUMXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the fluoro and phenyl groups. The final step involves the coupling of the quinoline derivative with the 2,5-dimethoxyphenyl acetamide under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a probe in biochemical assays.

Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: In an industrial context, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The presence of the fluoro and methoxy groups could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with acetamide derivatives sharing structural or functional similarities, focusing on substituents, heterocyclic systems, and physicochemical properties.

Substituent Variations on the Phenyl Ring

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
  • Structural Features: Retains the 2,5-dimethoxyphenyl group but replaces the quinoline with a benzothiazole ring bearing a trifluoromethyl (CF₃) group at position 4.
  • Implications: The CF₃ group enhances lipophilicity and metabolic stability compared to the fluorine in the target compound . Benzothiazole derivatives are noted for kinase inhibition in patent applications.
b. N-(2,5-Dimethylphenyl)-2-{[2-(4-Fluorobenzyl)-1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-yl]Oxy}Acetamide
  • Structural Features: Substitutes the quinoline with a tetrahydroisoquinoline scaffold and introduces a 4-fluorobenzyl group.
  • Implications: The tetrahydroisoquinoline system may improve blood-brain barrier penetration, while the fluorobenzyl group could influence receptor binding selectivity .
c. 2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide
  • Structural Features: Replaces quinoline with a quinoxaline ring and introduces a pyrimidinyl-thioether linkage.

Heterocyclic Core Modifications

a. CK1-Specific Inhibitor (Compound 19)
  • Structural Features: Uses a pyrimidinone-thioether scaffold instead of quinoline.
  • Implications: Pyrimidinone derivatives are associated with Casein Kinase 1 (CK1) inhibition, suggesting divergent biological targets compared to the quinoline-based target compound .
b. N-(6-Ethoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
  • Structural Features : Ethoxy-substituted benzothiazole core with a single methoxyphenyl group.
  • Implications : The ethoxy group may reduce metabolic clearance compared to methoxy substituents .
Table 1: Key Properties of Selected Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Source
Target Compound C₂₅H₂₁FN₂O₄ 432.45 6-Fluoroquinoline, 2,5-dimethoxyphenyl Quinoline core, dual methoxy N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-... C₁₇H₁₃F₃N₂O₃S 406.36 CF₃, benzothiazole High lipophilicity
Compound 4a (Quinoxaline derivative) C₃₃H₂₂ClN₅O₃S 620.07 Chlorophenyl, quinoxaline High melting point (230–232°C)
N-(2,5-Dimethylphenyl)-2-{[2-(4-Fluorobenzyl)... C₂₅H₂₂FN₂O₃ 423.46 Fluorobenzyl, tetrahydroisoquinoline Improved BBB penetration potential

Research Findings and Implications

  • Quinoline vs. Benzothiazole Cores: Quinoline derivatives (target compound) may offer π-π stacking interactions with aromatic residues in enzymes, whereas benzothiazole analogs (e.g., ) prioritize hydrophobic interactions due to CF₃ groups.
  • Methoxy vs. Trifluoromethyl Groups : The 2,5-dimethoxyphenyl group in the target compound balances electron-donating effects and solubility, contrasting with CF₃-containing analogs optimized for potency .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar acetamides, such as coupling reactions monitored by TLC and recrystallization from ethanol .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS Number: 1114835-63-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21FN2O4, with a molecular weight of 432.4 g/mol. The compound features a quinoline core substituted with a fluoro and phenyl group, along with an acetamide moiety linked through an ether bond. This unique structure may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC25H21FN2O4
Molecular Weight432.4 g/mol
CAS Number1114835-63-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit selective binding properties, potentially modulating the activity of enzymes or receptors involved in disease pathways.

Binding Studies

Molecular docking simulations have indicated that this compound may bind to specific targets with high affinity, suggesting potential therapeutic applications in areas such as oncology and inflammation management. These interactions can influence cellular signaling pathways, leading to observed pharmacological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with structural similarities have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
In vitro studies on related quinoline derivatives demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis via the activation of caspase pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that similar quinoline-based compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Case Study:
In a murine model of acute inflammation induced by carrageenan, administration of related quinoline derivatives resulted in a marked reduction in paw edema and inflammatory cytokine levels (IL-1β, TNF-α), suggesting a promising anti-inflammatory profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the quinoline core can significantly affect its potency and selectivity.

SubstituentEffect on Activity
Fluoro groupEnhances binding affinity
Dimethoxyphenyl groupIncreases lipophilicity
Acetamide linkageModulates pharmacokinetics

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide?

Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred for coupling reactions to stabilize intermediates and enhance solubility .
  • Temperature optimization : Stirring at room temperature (20–25°C) minimizes side reactions, while stepwise addition of acetyl chloride or similar reagents prevents exothermic decomposition .
  • Catalyst use : Palladium or copper catalysts may facilitate quinoline ring formation, with reaction times adjusted to 3–24 hours depending on steric hindrance .
  • Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) achieves >95% purity .

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:
Structural validation employs:

  • ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.1 ppm), fluoroquinoline protons (δ ~7.1–8.5 ppm), and acetamide carbonyls (δ ~168–170 ppm) must align with predicted splitting patterns .
  • Mass spectrometry (MS) : ESI/APCI(+) detects the molecular ion [M+H]⁺ and confirms molecular weight (e.g., m/z 347 for analogs) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings to verify stereochemistry .

Advanced: How can researchers resolve discrepancies in purity assessment between HPLC and TLC?

Methodological Answer:
Discrepancies arise due to:

  • Matrix interference : HPLC with UV detection (λ = 254 nm) quantifies impurities below 0.1%, while TLC may miss low-abundance byproducts. Use orthogonal methods (e.g., LC-MS) to identify co-eluting species .
  • Solvent system limitations : Adjust TLC mobile phases (e.g., hexane:ethyl acetate gradients) to improve resolution of polar derivatives .
  • Sample preparation : Ensure complete dissolution in HPLC-grade solvents to avoid false negatives in TLC .

Advanced: What reaction pathways dominate under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation : The quinoline moiety undergoes epoxidation or N-oxide formation in the presence of mCPBA (meta-chloroperbenzoic acid), altering bioactivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the fluoroquinoline’s carbonyl group to a hydroxyl, requiring inert atmospheres to prevent dehalogenation .
  • Nucleophilic substitution : The 6-fluoro group is replaceable with amines (e.g., piperazine) under microwave-assisted conditions (100°C, 30 min) to generate analogs .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) with sonication (30 min) to achieve 10 mM stock solutions. Avoid concentrations >1% DMSO to prevent cellular toxicity .
  • Prodrug derivatization : Introduce phosphate esters at the acetamide oxygen to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : PEGylated liposomes (size 100–200 nm) improve bioavailability, with encapsulation efficiency monitored via dynamic light scattering .

Advanced: What strategies validate target engagement in kinase inhibition studies?

Methodological Answer:

  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify IC₅₀ values for kinases like EGFR or VEGFR2 .
  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation (ΔTₘ ≥ 2°C) after compound treatment to confirm binding .
  • Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to assess resistance mechanisms and binding specificity .

Advanced: How do structural modifications at the 2,5-dimethoxyphenyl group affect bioactivity?

Methodological Answer:

  • Electron-donating groups : Replace methoxy with ethoxy to enhance metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduce potency .
  • Halogen substitution : Introduce chloro at the para-position to improve logP (from 2.1 to 3.5) and blood-brain barrier penetration .
  • Bulk tolerance : Cyclopropyl substitution at the ortho-position increases steric hindrance, abolishing activity against CYP3A4 .

Advanced: What analytical techniques resolve conflicting NMR signals in analogs?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Correlate overlapping proton signals (e.g., aromatic protons at δ 7.1–7.3 ppm) with adjacent carbons to assign regiochemistry .
  • Variable-temperature NMR : Heat samples to 60°C to sharpen broad peaks caused by slow conformational exchange .
  • Isotopic labeling : Synthesize ¹³C-labeled acetamide to isolate carbonyl signals (δ ~170 ppm) from background noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.